![molecular formula C16H16N4OS B2438404 5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 897344-01-3](/img/structure/B2438404.png)
5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
Pyrazole derivatives, such as 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols), were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically confirmed using physicochemical properties and spectral means, such as IR and NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives often involve multicomponent reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using techniques like IR and NMR spectroscopy .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Zheng et al. (2010) involved the synthesis of novel derivatives related to the chemical , focusing on crystal structure and biological evaluation. These compounds showed potential in suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).
- Khalifa et al. (2017) synthesized novel imidazolone derivatives through a cyclocondensation process. The structures of these compounds were characterized using analytical and spectral data, contributing to the knowledge base of similar chemicals (Khalifa et al., 2017).
Biological and Antimicrobial Activities
- Abdelhamid et al. (2001) researched the reaction of similar compounds with hydrazonoyl halides, leading to the synthesis of thiadiazoles and selenadiazoles, which have potential applications in various biological activities (Abdelhamid et al., 2001).
- Al‐Azmi and Mahmoud (2020) reported the synthesis of novel carbonitrile derivatives, demonstrating antimicrobial properties. This indicates potential applications of related compounds in antimicrobial research (Al‐Azmi & Mahmoud, 2020).
Catalytic and Chemical Properties
- Viveka et al. (2016) conducted a study on the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound related to the chemical of interest. The study focused on X-ray diffraction and DFT studies, which are essential for understanding the chemical and physical properties of such compounds (Viveka et al., 2016).
Pharmacological Applications
- Govindaraju et al. (2012) evaluated a series of synthesized pyrazoline derivatives for their antimicrobial and antioxidant activities, highlighting the potential pharmacological applications of related compounds (Govindaraju et al., 2012).
- Liu et al. (2008) designed and synthesized compounds based on the structure-activity relationship of pyrazolones, exploring their hypoglycemic activity. This research provides insights into the potential therapeutic applications of similar chemicals (Liu et al., 2008).
Mecanismo De Acción
Target of Action
It’s worth noting that both imidazole and pyrazole rings, which are present in the compound, are known to interact with a variety of biological targets . For instance, imidazole ring is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Compounds containing imidazole and pyrazole rings have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds containing imidazole and pyrazole rings are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s worth noting that imidazole, a component of the compound, is highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Compounds containing imidazole and pyrazole rings have been reported to exhibit a broad range of biological activities, suggesting they could have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that the presence of electron-donating and electron-withdrawing groups in similar compounds has been reported to influence their cytotoxic activity .
Direcciones Futuras
Propiedades
IUPAC Name |
(5E)-5-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-3-19-11(2)12(10-17-19)9-14-15(21)20(16(22)18-14)13-7-5-4-6-8-13/h4-10H,3H2,1-2H3,(H,18,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERWCVUTBWQQX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2438322.png)
![(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2438323.png)

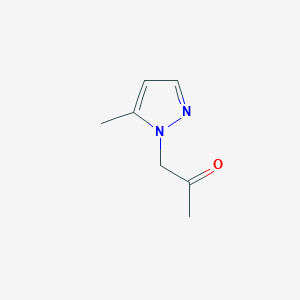

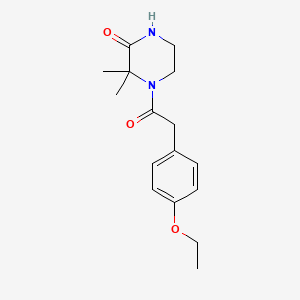
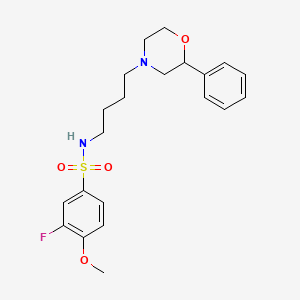
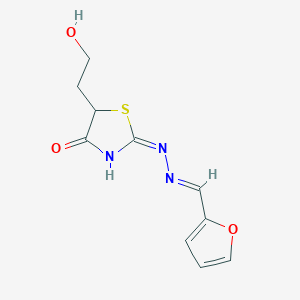
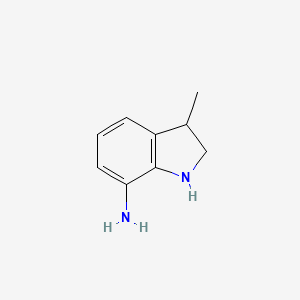
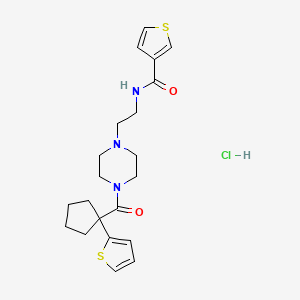

![5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2438339.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2438343.png)